molecular formula C19H16N6OS B11267680 2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide

2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11267680
M. Wt: 376.4 g/mol
InChI Key: GGTZPACNKXEHED-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that features a unique combination of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting with the formation of the triazole and thiadiazole rings. Common synthetic routes include cyclization reactions that form these heterocycles from appropriate precursors. For instance, the triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne, while the thiadiazole ring can be formed through the cyclization of thiosemicarbazide with a suitable carbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets within cells. These interactions can disrupt normal cellular processes, leading to the compound’s bioactive effects. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide apart is the combination of both triazole and thiadiazole rings within a single molecule. This unique structure may confer enhanced biological activity and specificity compared to compounds containing only one of these heterocycles .

Properties

Molecular Formula

C19H16N6OS

Molecular Weight

376.4 g/mol

IUPAC Name

2-methyl-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C19H16N6OS/c1-12-8-6-7-11-15(12)18(26)21-19-20-17(23-27-19)16-13(2)25(24-22-16)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,20,21,23,26)

InChI Key

GGTZPACNKXEHED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC=C4)C

Origin of Product

United States

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